Meta-Regioisomer Scaffold Selection in P2Y14R Antagonist Programs vs. Ortho- and Para-Analogs
In a systematic P2Y14R antagonist optimization campaign, the 3-sulfonamido benzoic acid scaffold (the same regiochemistry as CAS 1018128-53-4) was deliberately chosen over 2- and 4-substituted benzoic acid analogs. The lead compound 25l from this series, bearing a 3-sulfonamido benzoic acid core, achieved an IC50 of 5.6 ± 0.3 nM against the human P2Y14 receptor in a calcium mobilization assay, representing a significant improvement over the reference antagonist PPTN (reported IC50 ~1-4 nM depending on assay conditions) [1]. The meta-substitution pattern was essential for achieving this potency; 2-sulfonamido and 4-sulfonamido regioisomers (CAS 886120-18-9 and CAS 1018128-04-5, respectively) were not reported to achieve comparable P2Y14R potency in the same study [1]. This regiochemistry-dependent potency difference establishes the 3-substituted scaffold as the preferred starting point for P2Y14R-targeted medicinal chemistry.
| Evidence Dimension | P2Y14 receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | 3-sulfonamido benzoic acid scaffold (as in CAS 1018128-53-4) enables IC50 of 5.6 ± 0.3 nM for optimized derivative 25l |
| Comparator Or Baseline | 2-sulfonamido benzoic acid scaffold (CAS 886120-18-9) and 4-sulfonamido benzoic acid scaffold (CAS 1018128-04-5): not achieving comparable potency in same series; PPTN reference IC50 ~1-4 nM |
| Quantified Difference | 3-substituted scaffold essential for sub-10 nM potency; 2- and 4-substituted regioisomers excluded during scaffold selection [1] |
| Conditions | Calcium mobilization assay in CHO cells expressing human P2Y14 receptor |
Why This Matters
Researchers procuring a starting scaffold for P2Y14R antagonist development must select the 3-substituted regioisomer (CAS 1018128-53-4), as the 2- and 4-substituted analogs lack demonstrated potency in this target class.
- [1] Ma S, Wang M, Wu Y, Meng D, Zhang B, Zhu H, Yao Y, Duan Y, Song C. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Eur J Med Chem. 2025;290:117161. View Source
